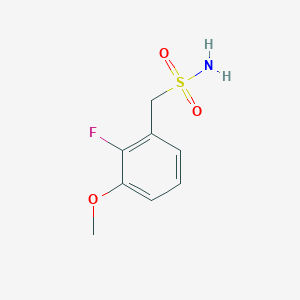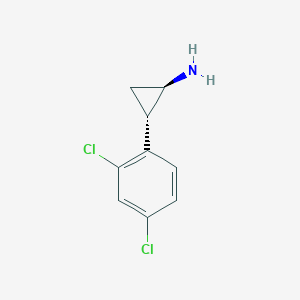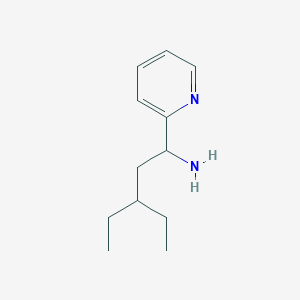
4-(2-Bromophenyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromophenyl)oxolan-2-one is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to an oxolan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromophenyl)oxolan-2-one typically involves the reaction of 2-bromobenzaldehyde with ethylene oxide under acidic conditions to form the corresponding oxirane intermediate. This intermediate undergoes ring-opening and subsequent cyclization to yield this compound. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromophenyl)oxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The oxolan-2-one ring can be oxidized to form corresponding lactones or reduced to yield alcohol derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Oxidized lactones or reduced alcohols based on the reaction conditions .
Scientific Research Applications
4-(2-Bromophenyl)oxolan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)oxolan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
γ-Butyrolactone (GBL): Similar in structure but lacks the bromine atom and phenyl ring.
2-Oxolanone: A simpler analog without the bromine and phenyl substituents.
Uniqueness: 4-(2-Bromophenyl)oxolan-2-one is unique due to the presence of the bromine atom and phenyl ring, which confer distinct chemical reactivity and potential biological activity compared to its simpler analogs .
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
4-(2-bromophenyl)oxolan-2-one |
InChI |
InChI=1S/C10H9BrO2/c11-9-4-2-1-3-8(9)7-5-10(12)13-6-7/h1-4,7H,5-6H2 |
InChI Key |
QWUYLBRJXJLORW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC1=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


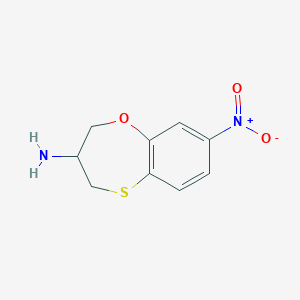

![3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B13243713.png)

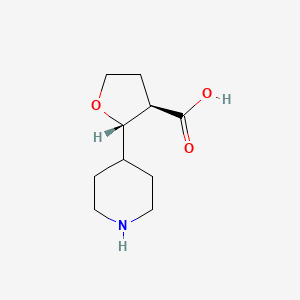

![5-Ethyl-3-[2-oxo-2-(piperazin-1-YL)ethyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B13243733.png)
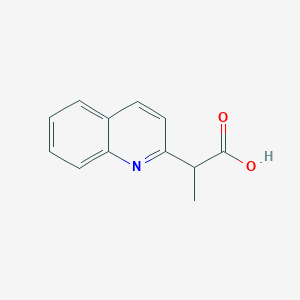
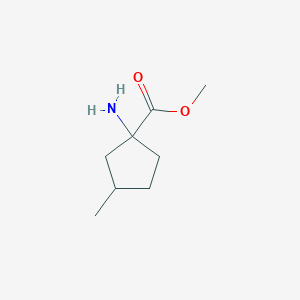

![tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate](/img/structure/B13243749.png)
